4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused pyrano and pyridinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with suitable reagents can lead to the formation of the desired pyrano-pyridinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound is structurally similar but lacks the additional pyridinyl group.
Pyrano[2,3-b]pyrans: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and the presence of the pyridinyl group make it a versatile compound for various applications .
Properties
CAS No. |
148190-29-8 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-3-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-10-7-12(9-3-1-5-14-8-9)17-11-4-2-6-15-13(10)11/h1-8H |
InChI Key |
KRAPFBSWADJOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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